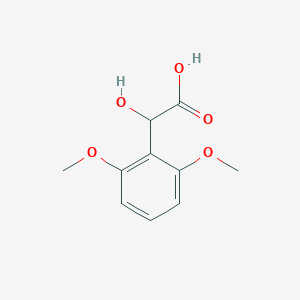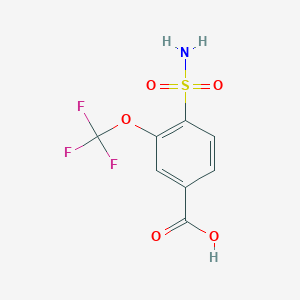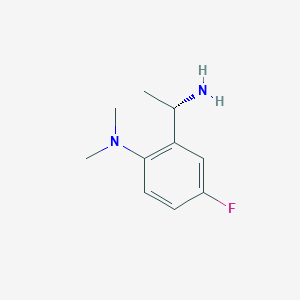
(S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline is a chiral primary amine that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorine atom at the para position of the aniline ring, an aminoethyl group at the ortho position, and two methyl groups attached to the nitrogen atom. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline typically involves asymmetric catalytic methods. One common approach is the asymmetric transformation of pre-prepared or in situ formed NH imines, inspired by enzymatic transaminations . This method is appealing due to its straightforward nature and ability to produce enantiomerically pure primary amines.
Industrial Production Methods
Industrial production of this compound often employs engineered transaminase polypeptides. These biocatalysts have improved properties compared to naturally occurring transaminases, allowing for the efficient conversion of substrates like 3’-hydroxyacetophenone to the desired chiral amine in high enantiomeric excess .
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or ketones.
Reduction: Reduction reactions can convert imines back to amines.
Substitution: The fluorine atom on the aromatic ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.
Major Products Formed
Oxidation: Formation of imines or ketones.
Reduction: Regeneration of the primary amine.
Substitution: Formation of substituted aniline derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline has a wide range of applications in scientific research:
Biology: Studied for its potential interactions with biological macromolecules and its role in enzyme-catalyzed reactions.
Medicine: Investigated for its potential as a pharmaceutical intermediate and its effects on biological pathways.
Industry: Utilized in the production of active pharmaceutical ingredients and other fine chemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound forms an external aldimine with the coenzyme pyridoxal-5′-phosphate (PLP) through geminal diamine intermediates. This external aldimine is then deprotonated, forming a planar quinonoid intermediate, which undergoes further transformations to produce the desired products .
Comparación Con Compuestos Similares
Similar Compounds
- (S)-3-(1-Aminoethyl)-phenol
- (S)-1-Phenylethylamine
- (S)-3-(1-Aminoethyl)-4-fluoroaniline
Uniqueness
(S)-2-(1-Aminoethyl)-4-fluoro-N,N-dimethylaniline is unique due to its specific substitution pattern and stereochemistry. The presence of the fluorine atom and the (S)-configuration contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C10H15FN2 |
|---|---|
Peso molecular |
182.24 g/mol |
Nombre IUPAC |
2-[(1S)-1-aminoethyl]-4-fluoro-N,N-dimethylaniline |
InChI |
InChI=1S/C10H15FN2/c1-7(12)9-6-8(11)4-5-10(9)13(2)3/h4-7H,12H2,1-3H3/t7-/m0/s1 |
Clave InChI |
AXTDJCWTDXAMFC-ZETCQYMHSA-N |
SMILES isomérico |
C[C@@H](C1=C(C=CC(=C1)F)N(C)C)N |
SMILES canónico |
CC(C1=C(C=CC(=C1)F)N(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4,6-Dichloro-2-(difluoromethyl)pyridin-3-yl]methanol](/img/structure/B13534056.png)
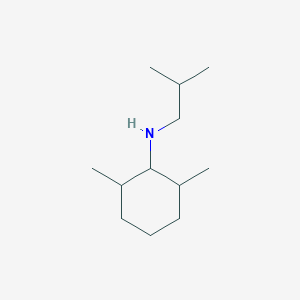
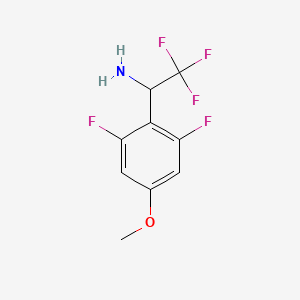
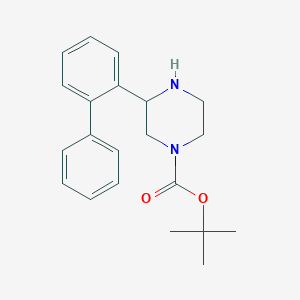
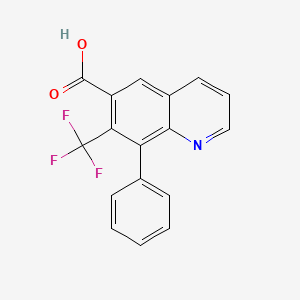
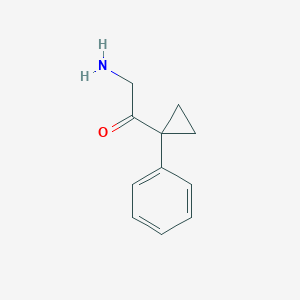
![2-[(Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B13534080.png)
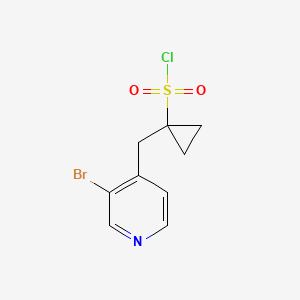
![2-[4-(Morpholin-4-yl)phenyl]-2-oxoacetic acid](/img/structure/B13534087.png)
![2-((5-Iodo-1H-benzo[d][1,2,3]triazol-1-yl)methyl)tetrahydrothiophene 1,1-dioxide](/img/structure/B13534090.png)
